molecular formula C16H22FN3O3 B6587933 methyl 4-[({[(4-fluorophenyl)methyl]carbamoyl}amino)methyl]piperidine-1-carboxylate CAS No. 1235141-36-2

methyl 4-[({[(4-fluorophenyl)methyl]carbamoyl}amino)methyl]piperidine-1-carboxylate

Cat. No.: B6587933
CAS No.: 1235141-36-2
M. Wt: 323.36 g/mol
InChI Key: MKJPZLPXTXTZAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[({[(4-fluorophenyl)methyl]carbamoyl}amino)methyl]piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H22FN3O3 and its molecular weight is 323.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.16451973 g/mol and the complexity rating of the compound is 392. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 4-[({[(4-fluorophenyl)methyl]carbamoyl}amino)methyl]piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes diverse research findings on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Chemical Formula : C14H18FNO2
  • Molecular Weight : 251.30 g/mol
  • IUPAC Name : this compound
  • CAS Number : 518048-02-7

The compound exhibits biological activity primarily through its interaction with various receptors and enzymes. Notably, it has been studied for its role as a NMDA receptor antagonist , which is significant in the context of neurological disorders. NMDA receptors are involved in synaptic plasticity and memory function, making them a target for conditions like Alzheimer's disease and schizophrenia .

Antiviral Activity

Research indicates that derivatives of compounds similar to this compound have shown promising antiviral activity. For instance, N-heterocycles have been evaluated for their ability to inhibit viral replication, with some compounds achieving EC50 values ranging from 5 to 28 μM against respiratory syncytial virus (RSV) . Although specific data on the compound itself is limited, its structural analogs suggest potential effectiveness against viral pathogens.

Anticancer Properties

In vitro studies have demonstrated that piperidine derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. For example, specific piperidine derivatives were shown to reduce tumor volume in mouse models without significant side effects . The mechanism often involves the inhibition of key signaling pathways that promote cell proliferation.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit certain enzymes implicated in disease processes. For instance, studies on similar compounds have reported effective inhibition of GSK3 (glycogen synthase kinase 3), which is involved in various cellular processes including metabolism and cell cycle regulation. Compounds with similar structures showed low nanomolar IC50 values against this enzyme .

Case Studies and Research Findings

StudyFindings
Manvar et al. (2024)Developed pyrazolecarboxamide hybrids showing significant inhibition against HCV with an IC50 of 9.19 μM .
MDPI Review (2024)Highlighted various synthesized compounds showing antiviral activity with selectivity indices indicating potential therapeutic applications .
ACS Publications (2014)Reported potent inhibition of GSK3 by aminopyrazole derivatives, suggesting similar piperidine derivatives could exhibit comparable activities .

Safety and Toxicology

While specific safety data for this compound is not extensively documented, general safety assessments for piperidine derivatives indicate that many exhibit low toxicity profiles in preclinical studies. However, further toxicological evaluations are necessary to confirm the safety of this compound in clinical settings.

Properties

IUPAC Name

methyl 4-[[(4-fluorophenyl)methylcarbamoylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O3/c1-23-16(22)20-8-6-13(7-9-20)11-19-15(21)18-10-12-2-4-14(17)5-3-12/h2-5,13H,6-11H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJPZLPXTXTZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.